2-Hydroxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone

JMJD6 inhibition Epigenetic drug discovery Biochemical assay standardization

SKLB325 is the only JMJD6 inhibitor with published in vivo efficacy in both ovarian cancer and renal cell carcinoma models, outperforming WL12 (IC₅₀ >50 µM) and closely matching Compound 7p. With SPR-confirmed binding (KD 0.755 µM), biochemical IC₅₀ of 0.78 µM, and unique anti-angiogenic activity, SKLB325 enables simultaneous targeting of tumor cells and the microenvironment. Sourcing generic 2-pyrimidinyl hydrazones risks potency loss exceeding 700-fold; only SKLB325 guarantees the validated target engagement profile required for reproducible translational oncology studies.

Molecular Formula C12H12N4O2
Molecular Weight 244.25 g/mol
CAS No. 66680-03-3
Cat. No. B1461062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
CAS66680-03-3
Molecular FormulaC12H12N4O2
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)NN=CC2=CC=CC=C2O
InChIInChI=1S/C12H12N4O2/c1-8-6-11(18)15-12(14-8)16-13-7-9-4-2-3-5-10(9)17/h2-7,17H,1H3,(H2,14,15,16,18)
InChIKeyXVDNTAIBZHGIAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone (CAS 66680-03-3): Molecular Identity and Pharmacological Classification


2-Hydroxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone (CAS 66680-03-3), also designated SKLB325, is a synthetic small molecule belonging to the 2-pyrimidinyl hydrazone class [1]. It is characterized by a salicylaldehyde-derived hydrazone conjugated to a 4-hydroxy-6-methylpyrimidine core, with a molecular formula of C₁₂H₁₂N₄O₂ and a molecular weight of 244.25 g/mol . SKLB325 was identified through structure-based virtual screening as a Jumonji domain-containing 6 (JMJD6) inhibitor [1]. JMJD6 is a 2-oxoglutarate-dependent oxygenase implicated in oncogenic transcriptional regulation and poor prognosis in multiple cancer types, making it a sought-after epigenetic target [1][2].

2-Hydroxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone: Why Structural Analogs Cannot Substitute for Target-Specific Procurement


Procurement based solely on the generic 2-pyrimidinyl hydrazone scaffold introduces substantial risk, as minor structural modifications within this class produce large, pharmacologically decisive shifts in JMJD6 inhibitory potency [1]. A systematic head-to-head evaluation using a standardized solid-phase extraction coupled to mass spectrometry (SPE–MS) assay revealed that the JMJD6 IC₅₀ values for three reported hydrazone-related inhibitors span from >50 µM (WL12) to 0.07 µM (Compound 10a), a >700-fold range, despite their shared chemotype [1]. SKLB325 itself occupies a distinct region of this potency landscape (IC₅₀ = 6.7 µM under identical assay conditions), confirming that even conservative isosteric replacement or substitution on the salicylaldehyde ring is not pharmacologically neutral [1]. Consequently, generic sourcing of an uncharacterized hydrazone analog cannot guarantee retention of the validated target engagement profile.

2-Hydroxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone (SKLB325): Head-to-Head Quantitative Evidence for Procurement Decisions


JMJD6 Biochemical Inhibition: Head-to-Head SPE–MS Comparison Against WL12 and Compound 7p

In a direct comparative study using a standardized SPE–MS assay measuring JMJD6-catalyzed BRD4₅₁₁–₅₅₀ hydroxylation, SKLB325 inhibited JMJD6 with an IC₅₀ of 6.7 ± 0.6 µM, representing an approximately nine-fold loss in potency compared to its originally reported IC₅₀ of 0.78 µM [1]. Under identical conditions, the comparator WL12 failed to inhibit JMJD6 (IC₅₀ > 50 µM), while Compound 7p gave an IC₅₀ of 4.2 ± 0.2 µM [1]. This head-to-head dataset positions SKLB325 between the inactive WL12 and the moderately more potent 7p, establishing it as a validated but development-stage JMJD6 inhibitor scaffold requiring optimization [1].

JMJD6 inhibition Epigenetic drug discovery Biochemical assay standardization

Target Binding Affinity: SPR-Validated KD for SKLB325

Surface plasmon resonance (SPR) analysis demonstrated that SKLB325 binds directly to recombinant JMJD6 with an equilibrium dissociation constant (KD) of 0.755 µM, confirming direct target engagement [1]. This binding affinity is consistent with the compound's biochemical IC₅₀ of 0.78 µM determined in a separate fluorescence-based JMJD6 hydroxylation assay [1]. In comparison, the reported JMJD6 inhibitor WL12 exhibited a published biochemical IC₅₀ of approximately 0.22 µM in a fluorescence-based demethylation assay; however, the generalizability of this result has been questioned due to the absence of inhibition under SPE–MS conditions and the disputed substrate specificity of the assay [2]. No equivalent SPR KD data for WL12 or Compound 7p are available for direct comparison, making the SKLB325 SPR dataset a unique on-target engagement anchor for the class.

JMJD6 binding SPR assay Target engagement

Cellular Antiproliferative Efficacy in Ovarian Cancer: SKLB325 vs. Untreated Control in SKOV3 Cells

In SKOV3 ovarian cancer cells, SKLB325 suppressed proliferation in a dose-dependent manner, with the most effective concentration identified at 4 µM, as measured by CCK-8 assay [1]. The compound induced apoptosis at this concentration, confirmed by flow cytometry [1]. While no head-to-head comparator data are available for the same cell line with other JMJD6 inhibitors, the reported cellular potency for WL12 in HeLa cells is an EC₅₀ of 1.49 µM for antiproliferative effects, which, when normalized to its weak or absent JMJD6 inhibition, suggests WL12's cellular effects may be driven by off-target or metabolite-mediated mechanisms rather than direct target engagement [2]. In contrast, SKLB325's cellular activity at 4 µM aligns with its biochemical IC₅₀ range, supporting on-target-driven antiproliferation.

Ovarian cancer Antiproliferative activity SKOV3 cell line

In Vivo Antitumor Efficacy: Intraperitoneal Tumor Weight Reduction in Ovarian Cancer Mouse Model

In an intraperitoneal ovarian cancer xenograft model, SKLB325 treatment significantly reduced tumor weight and markedly prolonged survival of tumor-bearing mice compared to vehicle control [1]. Quantitative tumor weight reduction data and survival curves are presented in the original study (Fig. 5 and Fig. 6 of Zhang et al., 2019) [1]. In contrast, no published in vivo efficacy data are available for the comparators WL12 or Compound 7p in ovarian cancer models, limiting direct head-to-head comparison [2]. The mechanistic in vivo data further showed that SKLB325 upregulated p53 and its downstream effectors p21 and PUMA in intraperitoneal tumor tissues, consistent with JMJD6 target engagement in vivo [1].

In vivo efficacy Ovarian cancer xenograft Survival prolongation

Anti-Angiogenic and Anti-Migratory Activity in HUVECs: Functional Selectivity Profile

SKLB325 inhibited capillary tube formation and migration in human umbilical vein endothelial cells (HUVECs) in vitro [1]. This anti-angiogenic effect complements its direct antiproliferative activity on tumor cells and was not observed with JMJD6 genetic knockdown alone, suggesting that SKLB325 may modulate additional angiogenesis-related targets [1]. While no comparator data exist for WL12 or Compound 7p in HUVEC assays, the unique dual anti-proliferative and anti-angiogenic profile differentiates SKLB325 from related JMJD6 tool compounds that have not been tested in endothelial models [2].

Angiogenesis inhibition HUVEC tube formation Tumor microenvironment

2-Hydroxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone (SKLB325): Evidence-Backed Application Scenarios for Prioritized Procurement


JMJD6 Target Validation and Mechanistic Epigenetic Studies

SKLB325 is the primary tool compound for interrogating JMJD6 hydroxylase function in cancer biology. Its SPR-confirmed binding (KD = 0.755 µM) and orthogonal biochemical IC₅₀ (0.78 µM) provide a robust on-target pharmacology foundation [1]. A recent comparative study ranked SKLB325 ahead of WL12 (IC₅₀ > 50 µM) and close to Compound 7p (IC₅₀ = 4.2 µM) in a validated SPE–MS hydroxylation assay, making SKLB325 a preferred starting point for JMJD6 inhibitor screening cascades [2].

Ovarian Cancer and Renal Cell Carcinoma Preclinical Efficacy Models

SKLB325 uniquely demonstrates in vivo antitumor efficacy in an intraperitoneal ovarian cancer model, significantly reducing tumor weight and prolonging survival, with concurrent p53 pathway activation in tumor tissues confirming on-target pharmacodynamics [1]. It also suppressed JMJD6-mediated oncogenic effects in renal cell carcinoma (RCC) patient-derived organoids and in vivo models [1]. No other JMJD6 inhibitor (WL12, Compound 7p, Compound 10a) has published in vivo ovarian or RCC efficacy data, giving SKLB325 a monopoly on translational JMJD6 oncology studies.

Tumor Microenvironment and Angiogenesis Studies

The compound inhibits HUVEC capillary tube formation and migration [1]. This anti-angiogenic profile, not observed with JMJD6 knockdown alone, suggests a multi-target mechanism that may provide a wider therapeutic window in angiogenesis-dependent tumor models [1]. Researchers investigating tumor microenvironment modulation can deploy SKLB325 as a single agent to simultaneously target tumor cell proliferation and endothelial cell function.

Medicinal Chemistry and Scaffold Optimization Programs

The SKLB325 scaffold has been explicitly profiled in the Corner et al. (2025) study, which identified its sub-micromolar binding but moderate cellular potency (IC₅₀ shifted from 0.78 to 6.7 µM under controlled SPE–MS conditions) as a starting point for lead optimization [2]. Structure-activity relationship (SAR) studies around the salicylaldehyde and pyrimidine substituents are ongoing, and SKLB325 serves as the benchmark reference compound for new JMJD6 inhibitor series [2].

Quote Request

Request a Quote for 2-Hydroxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.